2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is an organic compound that features a complex structure with multiple functional groups, including dichlorophenoxy, furan, thiophene, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Dichlorophenoxy Intermediate
Starting Materials: 2,4-dichlorophenol and chloroacetic acid.
Reaction: The phenol group of 2,4-dichlorophenol reacts with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
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Formation of the Furan-2-carbonyl Intermediate
Starting Materials: Furan-2-carboxylic acid and thionyl chloride.
Reaction: Furan-2-carboxylic acid is converted to furan-2-carbonyl chloride using thionyl chloride.
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Formation of the Thiophene Intermediate
Starting Materials: 2-thiophenemethanol.
Reaction: The thiophene ring is functionalized by reacting with furan-2-carbonyl chloride to form 5-(furan-2-carbonyl)thiophen-2-yl)methanol.
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Final Coupling Reaction
Starting Materials: 2-(2,4-dichlorophenoxy)acetic acid and 5-(furan-2-carbonyl)thiophen-2-yl)methanol.
Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of epoxides or sulfoxides.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Epoxides or sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.
Drug Development: Investigated for its potential pharmacological properties.
Medicine
Antimicrobial Activity: Studied for its potential to act against various microbial strains.
Cancer Research: Explored for its ability to interfere with cancer cell growth pathways.
Industry
Agricultural Chemicals: Potential use as a herbicide or pesticide.
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.
N-(2,4-Dichlorophenyl)-2-furancarboxamide: Shares the dichlorophenyl and furan moieties but lacks the thiophene ring.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)acetamide is unique due to its combination of dichlorophenoxy, furan, and thiophene rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions that simpler analogs may not exhibit.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4S/c19-11-3-5-14(13(20)8-11)25-10-17(22)21-9-12-4-6-16(26-12)18(23)15-2-1-7-24-15/h1-8H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAYRNLLXQMMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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